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Compound of Interest

Compound Name:
3-Chloro-2-methylimidazo[1,2-

b]pyridazine

CAS No.: 1935233-51-4

Cat. No.: B2855320

Get Quote

Executive Summary & Strategic Importance
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in modern medicinal chemistry,

serving as the structural backbone for potent kinase inhibitors, including the BCR-ABL inhibitor

Ponatinib (Iclusig) and various experimental agents targeting MAPK, CDK, and VEGFR.

Unlike its regioisomer imidazo[1,2-a]pyridine, the 1,2-b system possesses a unique electronic

bias due to the additional nitrogen at position 4. This creates a distinct reactivity landscape:

C3 Position: Electron-rich, susceptible to electrophilic aromatic substitution and Direct C-H

Activation.

C6/C7/C8 Positions: Electron-deficient, ideal for Cross-Coupling (Suzuki/Buchwald) via

halogenated precursors.
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This guide provides high-fidelity protocols for exploiting these electronic differences using

Palladium catalysis, moving beyond basic synthesis to high-yield, regioselective

functionalization.

Mechanistic Intelligence: The Regioselectivity Map
To design effective routes, one must understand the "Electronic Vector" of the scaffold. The

bridgehead nitrogen (N1) and the pyridazine nitrogen (N4) create a push-pull system.

Regioselectivity & Catalytic Cycle Diagram
The following diagram illustrates the divergent pathways for C3 (C-H activation) versus C6

(Cross-Coupling) functionalization.
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Figure 1: Divergent Pd-catalyzed pathways. C3 favors CMD mechanisms, while C6 requires

standard oxidative addition into C-X bonds.

Application Protocol A: C3-Sonogashira Coupling
(Ponatinib Route)
The synthesis of Ponatinib relies on the installation of a rigid ethynyl linker at the C3 position.

This is a classic Sonogashira coupling, but the imidazo[1,2-b]pyridazine core requires specific

handling to prevent catalyst poisoning by the N-bridgehead.
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Experimental Design
Challenge: The N4 nitrogen can coordinate to Pd, quenching the catalyst.

Solution: Use of high-turnover catalysts (Pd(PPh3)4) and CuI co-catalysis to facilitate the

transmetallation of the alkyne.

Step-by-Step Protocol
Target: 3-(phenylethynyl)imidazo[1,2-b]pyridazine (Model System)

Reagent Equivalents Role

3-Bromoimidazo[1,2-

b]pyridazine
1.0 equiv Electrophile

Phenylacetylene 1.2 equiv Nucleophile

Pd(PPh3)4 0.05 equiv (5 mol%) Catalyst

CuI 0.05 equiv (5 mol%) Co-catalyst

DIPEA (Diisopropylethylamine) 2.0 equiv Base

DMF (Dimethylformamide) 0.2 M Conc. Solvent (Anhydrous)

Procedure:

Inerting: Charge a dry Schlenk flask with 3-bromoimidazo[1,2-b]pyridazine (1.0 mmol),

Pd(PPh3)4 (58 mg), and CuI (9.5 mg). Evacuate and backfill with Argon (3 cycles).

Expert Tip: Pd(PPh3)4 is oxygen-sensitive. Freshly recrystallized catalyst (bright yellow)

significantly improves yields over oxidized (orange/brown) batches.

Solvation: Add anhydrous DMF (5 mL) and DIPEA (0.35 mL) via syringe under Argon flow.

Why DMF? High polarity solubilizes the polar heterocycle and stabilizes the Pd-

intermediates.

Addition: Add phenylacetylene (1.2 mmol) dropwise.
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Reaction: Stir at 65°C for 4–6 hours. Monitor by LC-MS.

Checkpoint: The reaction mixture should darken from yellow to dark brown/black.

Workup: Dilute with EtOAc (30 mL), wash with 5% LiCl solution (3x) to remove DMF, then

brine. Dry over Na2SO4.

Purification: Flash chromatography (Hexanes:EtOAc gradient).

Expected Yield: 85–92%[1]

Application Protocol B: C6-Suzuki-Miyaura Cross-
Coupling
Functionalizing the C6 position is critical for library generation. The 6-chloro derivative is

commercially available but less reactive than the bromo-analog. This protocol utilizes XPhos, a

bulky biaryl phosphine ligand, to facilitate oxidative addition into the challenging C-Cl bond.

Experimental Design
Substrate: 6-Chloroimidazo[1,2-b]pyridazine.[1][2][3]

Ligand Choice: XPhos or SPhos (Buchwald Ligands) are superior to PPh3 for electron-

deficient heteroaryl chlorides.

Step-by-Step Protocol
Target: 6-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
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Reagent Equivalents Role

6-Chloroimidazo[1,2-

b]pyridazine
1.0 equiv Electrophile

4-Methoxyphenylboronic acid 1.5 equiv Nucleophile

Pd2(dba)3 0.02 equiv (2 mol%) Pd Source

XPhos 0.08 equiv (8 mol%) Ligand

K3PO4 (Tribasic Potassium

Phosphate)
2.0 equiv Base

1,4-Dioxane / Water (4:1) 0.25 M Conc. Solvent System

Procedure:

Catalyst Pre-complexation: In a vial, mix Pd2(dba)3 and XPhos in 1 mL of Dioxane. Stir at

room temperature for 10 mins.

Mechanism:[3][4][5][6][7][8][9][10] This generates the active monomeric L-Pd(0) species.

The solution should turn from dark purple to deep orange/red.

Main Setup: In a microwave vial, combine the 6-chloro substrate (1.0 mmol), boronic acid

(1.5 mmol), and finely ground K3PO4.

Combination: Add the catalyst solution and the remaining solvent (Dioxane/Water). Cap the

vial.

Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 45 mins (Microwave).

Expert Tip: Water is essential here. It dissolves the inorganic base and facilitates the

transmetallation step involving the boronate species.

Purification: Filter through a Celite pad. Concentrate. Purify via silica gel chromatography

(DCM:MeOH 95:5).

Expected Yield: 75–85%
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Troubleshooting & Expert Insights
Issue Root Cause Corrective Action

Low Conversion (C3-Coupling)
Catalyst poisoning by N-

bridgehead.

Switch to Pd(dppf)Cl2. The

bidentate ligand prevents

formation of inactive Pd-

bis(heterocycle) complexes.

Protodeboronation (Suzuki) Unstable boronic acid.

Switch to Boronic Pinacol

Ester (BPin) or use KHF2 to

form the organotrifluoroborate

salt (Molander conditions).

Homocoupling of Alkyne Excess Oxidant (O2).

Rigorous degassing is

required. Use the "Freeze-

Pump-Thaw" method for 3

cycles if using sensitive

alkynes.

Workflow Visualization: Ponatinib Intermediate
Synthesis[1]
The following diagram details the industrial-relevant workflow for the synthesis of the Ponatinib

core, highlighting the critical Sonogashira step.
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Figure 2: Optimized workflow for the Sonogashira coupling in Ponatinib synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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